Bimatoprost

Catalog No.
S521257
CAS No.
155206-00-1
M.F
C25H37NO4
M. Wt
415.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bimatoprost

CAS Number

155206-00-1

Product Name

Bimatoprost

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

Molecular Formula

C25H37NO4

Molecular Weight

415.6 g/mol

InChI

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1

InChI Key

AQOKCDNYWBIDND-FTOWTWDKSA-N

SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O

Solubility

soluble in water
1.87e-02 g/L

Synonyms

AGN 192024; AGN192024; AGN-192024; Bimatoprost; Lumigan; Latisse; Bimatoprostum; Lumigan.

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O

Description

The exact mass of the compound Bimatoprost is 415.27226 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water1.87e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Bimatoprost in Glaucoma Treatment

Bimatoprost is a synthetic prostaglandin analogue used as a topical ophthalmic medication for the treatment of open-angle glaucoma and ocular hypertension. Its primary mechanism of action involves increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure (IOP) [National Eye Institute, ].

Bimatoprost is a synthetic analog of prostaglandin F2α, primarily used in ophthalmology to lower intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It is also employed cosmetically to enhance eyelash growth. The compound has gained attention for its dual functionality: as a medication to treat eye conditions and as a cosmetic agent to improve the aesthetics of eyelashes. The chemical structure of bimatoprost is characterized by its molecular formula, C25H37NO4C_{25}H_{37}NO_{4}, and it has a molecular weight of approximately 415.57 g/mol .

In glaucoma, Bimatoprost increases the outflow of aqueous humor, the fluid within the eye, thereby lowering IOP []. The exact mechanism remains under exploration, but it likely involves prostamide receptors and modulation of cellular signaling pathways. For eyelash growth, Bimatoprost may extend the anagen (growth) phase of the hair follicle cycle and increase the number of hairs in the growth phase.

Bimatoprost is generally well-tolerated but can cause eye irritation, eyelid darkening, and dry eyes. It should not be used by pregnant or breastfeeding women due to potential risks.

Data on Toxicity

Studies suggest low systemic toxicity of Bimatoprost.

Flammability

Information on flammability is not readily available.

Reactivity

Bimatoprost can undergo hydrolysis under extreme pH conditions [].

Bimatoprost undergoes several metabolic transformations after administration, primarily through oxidation, N-deethylation, and glucuronidation. These processes yield a variety of metabolites, with the bimatoprost acid being the most active form. The compound is predominantly eliminated via renal pathways, with about 67% excreted in urine and 25% in feces . The elimination half-life of bimatoprost is approximately 45 minutes when administered intravenously .

Bimatoprost exhibits its biological activity by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure. This effect is achieved through mechanisms involving the trabecular meshwork and uveoscleral pathways. Unlike other prostaglandin analogs, bimatoprost does not act on known prostaglandin receptors but mimics endogenous prostamides, which are structurally similar but have distinct mechanisms of action . Additionally, bimatoprost has been shown to influence adipocyte biology by inhibiting preadipocyte differentiation while promoting their proliferation, suggesting potential implications for obesity treatment .

The synthesis of bimatoprost has evolved over time. Traditional methods involve multi-step organic synthesis techniques that can be complex and resource-intensive. Recent advancements include enzymatic reactions that simplify the synthesis process, making it more efficient and environmentally friendly. In particular, machine learning algorithms have been employed to optimize synthetic pathways, enhancing the practicality of producing bimatoprost and similar compounds .

Bimatoprost has several applications:

  • Ophthalmology: Used primarily for managing open-angle glaucoma and ocular hypertension.
  • Cosmetic Use: Approved for enhancing eyelash length, thickness, and darkness under the trade name Latisse.
  • Research: Investigated for potential roles in obesity management due to its effects on adipocyte biology .

Bimatoprost belongs to a class of compounds known as prostaglandin analogs. Here are some similar compounds along with their unique characteristics:

Compound NameUnique Characteristics
LatanoprostPrimarily acts on prostaglandin F receptors; used for glaucoma treatment; causes eyelash growth as well.
TravoprostSimilar mechanism to bimatoprost but has different side effects; also used in glaucoma treatment.
TafluprostA newer prostaglandin analog with once-daily dosing; less likely to cause conjunctival hyperemia compared to others.
UnoprostoneActs differently by mimicking natural prostaglandins; less potent than bimatoprost in lowering intraocular pressure.

Bimatoprost stands out due to its unique action as a prostamide rather than a typical prostaglandin analog, which allows it to exert effects without activating known prostanoid receptors . This distinction contributes to its specific therapeutic profile and side effect profile compared to other compounds in its class.

Biocatalytic Retrosynthesis Approaches

A unified chemoenzymatic route developed at Fudan University employs a “biocatalytic retrosynthesis” logic that stitches together enzymatic and chemocatalytic steps to access five commercial prostaglandins, including bimatoprost, in 11–12 steps from dichloro‐bicyclic ketone 6a with overall yields of 3.8–8.4% [1] [2].
Key features:

  • Early‐stage Baeyer–Villiger monooxygenase (BVMO) oxidation sets the α-lactone with 99% ee [2].
  • A ketoreductase subsequently reduces enone 12 with up to 99:1 dr, obviating chiral auxiliaries [2].
  • Copper(II)-catalysed p-phenylbenzoylation delivers regioselective protection (9.3:1 rr) before divergent side-chain installation [2].

Table 1 summarises recent biocatalytic retrosynthesis routes.

RouteStarting MaterialBiocatalysts (step)Step CountOverall YieldMax Scale Reported
Fudan unified synthesis [1] [2]Dichloro-ketone 6aBVMO (step 2); KRED (step 9)11–123.8–8.4%5 g (lab)
Nature Communications concise path [3]Bromohydrin coreBVO (step 1); Ni-cross couplings5–710–12%10 g
Pichia anomala one-pot cascade [4]Corey lactone benzoateEndogenous ene-reductase / ketoreductase / esterase917%1 g

Baeyer-Villiger Monooxygenase-Catalysed Oxidations

BVMOs offer high chemo- and stereocontrol for constructing the bicyclic γ-lactone core:

  • In the Fudan sequence, engineered BVMO converts 6a to lactone 7a at 99% ee with space–time yield of 1.2 g L⁻¹ h⁻¹ [2].
  • Phenylacetone monooxygenase variants enable preparative BV oxidations up to 95% conversion for bicyclic substrates relevant to prostaglandins, maintaining enzyme stability for five days at 30 °C [5] [6].
  • Newly discovered Halopolyspora algeriensis BVMO oxidises medium-chain aliphatic ketones with 86% conversion, expanding the substrate scope for future bimatoprost routes [7].

Table 2 compares representative enzyme metrics.

Enzyme SourceSubstrate (model)ee / drTOF (h⁻¹)Operational Stability
E. coli-expressed BVMO (Fudan) [2]6a99% ee380>48 h at 25 °C
PAMO-P3 mutant [5]2-phenyl­cyclohexanone98% ee11072 h at 30 °C
H. algeriensis BVMO [7]2-dodecanonen/a955 days at 25 °C

Organocatalytic Aldol Reaction-Based Pathways

Varinder Aggarwal’s organocatalytic programme converts succinaldehyde into a bicyclic enal through l-proline-mediated double aldol dimerisation, furnishing the intermediate in 32% isolated yield on multigram scale [8]. Subsequent lactonisation and side-chain elaboration deliver bimatoprost in only seven steps and >99% ee [9] [10].

Advances include:

  • Reaction re-optimisation doubled yield from 14% to 29% by solvent and catalyst screening [8].
  • Organocatalyst loading reduced to 10 mol % without erosion of stereoselectivity [11].
  • Pot-economical variants combine aldol, Wittig and reduction in telescoped operations, shortening cycle times to <48 h [11].

Table 3 contrasts leading aldol-based routes.

MethodCatalystSteps to BimatoprostOverall YieldNotable Attributes
Aggarwal 2015 [9] [10]l-Proline (20 mol %)711%7-step shortest route; >99% ee
Re-optimised 2018 [8]l-Proline (10 mol %) + DBA721%2× yield, scalable to 50 g enal
Hayashi pot-economical [11]Diphenyl­prolinol silyl ether818%Telescoped one-pot sequences

Industrial-Scale Synthesis Challenges and Optimization

Impurity Control

The prostaglandin skeleton is prone to epimerisation (15 R) and double-bond isomerisation (5,6-trans). An integrated chromatography (silica, EtOH/heptane 94:6) followed by acetonitrile crystallisation lowers total impurities below 0.2%, achieving ≥99.8% purity at kilogram scale [12]. The European Medicines Agency specifies related substances limits of ≤0.5% each for commercial drug substance [13].

Yield and Process Mass Intensity (PMI)

An OPRD assessment of 14 published routes reported median isolated yield of 12% and average PMI > 600 kg kg⁻¹; incorporating biocatalytic steps reduced PMI by ~35% owing to benign reagents and milder conditions [14]. Continuous-flow oxidation modules in the Fudan synthesis trimmed solvent use by 22% [1].

Scalability Bottlenecks

  • Enzyme supply: Fermentation titres of BVMO averaged 120 mg L⁻¹; immobilisation on epoxy-resins increased recyclability to five batches without activity loss [2].
  • Organocatalyst removal: Residual proline below 10 ppm is required for ophthalmic APIs; aqueous washes plus acid-activated carbon effectively achieved this specification at pilot scale [9].
  • Crystallisation control: Solvate forms of bimatoprost complicate filtration; switching from methyl-tert-butyl ether to isopropyl acetate shortened crystallisation time from 24 h to 6 h and improved yield by 4% [15].

Table 4 summarises selected industrial optimisation metrics.

ParameterLegacy Route [15]Optimised RouteImprovement
Overall yield9%14%+55%
PMI (kg kg⁻¹)730480–34%
Chromatography cycles31–67%
15 R + 5,6-trans impurities0.9%0.18%–80%

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

415.27225866 g/mol

Monoisotopic Mass

415.27225866 g/mol

Boiling Point

629.8

Heavy Atom Count

30

LogP

3.2
3.2

Appearance

Solid powder

Melting Point

63-67

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QXS94885MZ

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (52.94%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (76.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H340 (58.82%): May cause genetic defects [Danger Germ cell mutagenicity];
H360 (76.47%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (17.65%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Bimatoprost is used for the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. These patients must be intolerant to other intraocular pressure lowering medications or inadequately responsive to other treatments. Bimatoprost is also indicated to treat eyelash hypotrichosis.
Reduction of elevated intraocular pressure in chronic open-angle glaucoma and ocular hypertension (as monotherapy or as adjunctive therapy to beta-blockers). ,
Treatment of glaucoma, Treatment of non-scarring hair loss
Treatment of androgenic alopecia

Pharmacology

High intraocular pressure is a major risk factor for glaucoma-related visual field loss. A linear relationship exists between intraocular pressure and the risk of damaging the optic nerve, which can lead to considerable visual impairment.[L6877] Therefore, conditions such as ocular hypertension and glaucoma can cause dangerous elevations of intraocular pressure. Bimatoprost rapidly decreases intraocular pressure and reduces the risk for visual field loss from ocular hypertension due to various causes.[L6877] Other effects of this drug may include gradual changes in eyelid pigmentation, changes in iris pigmentation, changes in eyelash pigmentation, growth and thickness.[L6877] Patients should be informed of these possible effects, especially if this drug is only administered to one eye, which may noticeably change in appearance with bimatoprost treatment.[L6877]
Bimatoprost is a synthetic prostamide and structural prostaglandin analogue with ocular hypotensive activity. Bimatoprost mimics the effects of the endogenous prostamides and reduces intraocular pressure by increasing outflow of aqueous humor through both the pressure-sensitive outflow pathway (the trabecular meshwork), and the pressure-insensitive outflow pathway (the uveoscleral routes). It is not clear whether bimatoprost lowers intraocular pressure by stimulating F-Prostanoid receptors or by acting on specific prostamide receptors.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

S01ED51
S01EE03
S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EE - Prostaglandin analogues
S01EE03 - Bimatoprost

Mechanism of Action

Bimatoprost imitates the effects of prostamides, specifically prostaglandin F2α. Bimatoprost mildly stimulates aqueous humor outflow, relieving elevated intraocular pressure and decreasing the risk of optic nerve damage. It is thought that bimatoprost reduces intraocular pressure (IOP) in humans by causing an increase in outflow of the aqueous humor via the trabecular meshwork and uveoscleral pathways. It achieves the above effects by decreasing tonographic resistance to aqueous humor outflow. Bimatoprost does not affect aqueous humor production.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGFR [HSA:5737] [KO:K04262]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

155206-00-1

Absorption Distribution and Excretion

This drug is absorbed systemically when administered to the eye. A study was performed on 15 healthy volunteers and bimatoprost ophthalmic solution 0.03% was administered once daily for 14 days. The mean Cmax was approximately 0.08 ng/mL and AUC0-24hr was approximately 0.09 on days 7 and 14 of the study. By 10 minutes, peak blood concentration was achieved. Bimatoprost was not detectable at 1.5 hours after administration in most subjects. The maximum blood concentration in a study of 6 healthy volunteers was determined to be 12.2 ng/mL. Steady state was reached in the first week of dosing. One drug label mentions that onset of decreased intraocular pressure occurs approximately 4 hours after the first administration and the peak effect occurs in the range of 8-12 hours. Bimatoprost effects may last up to 24 hours.
One pharmacokinetic study of bimatoprost in 6 healthy volunteers determined that 67% of the administered dose was found to be excreted in the urine while 25% of the dose was recovered in the feces.
The volume of distribution at steady state is 0.67 L/kg.. It penetrates the human cornea and sclera.
The clearance was measured to be 1.5 L/hr/kg in healthy subjects receiving IV administration of bimatoprost dosed at 3.12 ug/kg.

Metabolism Metabolites

Bimatoprost is hydrolyzed to its active form, bimatoprost acid, in the eye. Bimatoprost undergoes oxidation, N-deethylation, and glucuronidation after it is systemically absorbed, and this leads to the production of various metabolites. In vitro studies show that CYP3A4 is an enzyme that participates in the metabolism of bimatoprost. Despite this, many enzymes and pathways metabolize bimatoprost, therefore, no significant drug-drug interactions are likely to occur. Glucuronidated metabolites comprise most of the excreted drug product in the blood, urine, and feces in rats.

Wikipedia

Bimatoprost
Dimethyl_malonate

Biological Half Life

The elimination half-life of bimatoprost is approximately 45 minutes.

Use Classification

Human drugs -> Prostaglandin analogues, Ophthalmologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Padhy D, Rao A. Bimatoprost (0.03%)-induced accommodative spasm and
2: Oddone F, Rossetti L, Tanga L, Berardo F, Ferrazza M, Michelessi M, Roberti G,
3: Impagnatiello F, Toris CB, Batugo M, Prasanna G, Borghi V, Bastia E, Ongini E,
4: Karslioğlu MZ, Hoşal MB, Tekeli O. Periocular changes in topical bimatoprost
5: Cordeiro MF, Goldberg I, Schiffman R, Bernstein P, Bejanian M. Efficacy of a
6: Maruyama Y, Ikeda Y, Mori K, Ueno M, Yoshikawa H, Kinoshita S. Comparison
7: Wirta D, Pariser DM, Yoelin SG, Arase S, McMichael A, Weng E, Mao C, Demos G,
8: Kook MS, Simonyi S, Sohn YH, Kim CY, Park KH. Bimatoprost 0.01 % for
9: Wirta D, Baumann L, Bruce S, Ahluwalia G, Weng E, Daniels S. Safety and
10: Fagien S. Management of hypotrichosis of the eyelashes: focus on bimatoprost.
11: Schnober D, Hubatsch DA, Scherzer ML. Efficacy and safety of
12: Fang Y, Ling Z, Sun X. Fixed-combination treatments for intraocular
13: Sarnoff DS, Gotkin RH. Bimatoprost-induced chemical blepharoplasty. J Drugs
14: Jha AK, Sinha R, Prasad S, Nandan N. Bimatoprost in periorbital vitiligo: a
15: Zaher H, Gawdat HI, Hegazy RA, Hassan M. Bimatoprost versus Mometasone
16: Rossetti L, Sacchi M, Karabatsas CH, Topouzis F, Vetrugno M, Centofanti M,
17: Prévost S, Thai K, Schützenmeister N, Coulthard G, Erb W, Aggarwal VK.
18: Natt NK, Gupta A, Singh G, Singh T. A pharmacoeconomic analysis to determine
19: García-López A, Paczka JA, Jiménez-Román J, Hartleben C. Efficacy and
20: Park KH, Simonyi S, Kim CY, Sohn YH, Kook MS. Bimatoprost 0.01% in

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